

Synthesis Protocol for Enantiomerically Pure (2S,4S)-Sacubitril: An Application Note

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Compound of Interest

Compound Name: (2S,4S)-Sacubitril

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Abstract

This document provides a detailed synthesis protocol for the preparation of enantiomerically pure **(2S,4S)-Sacubitril**, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) drug Sacubitril/Valsartan. The protocol is based on a convergent synthetic strategy that employs a diastereoselective Reformatsky-type reaction and a rhodium-catalyzed stereoselective hydrogenation to establish the two chiral centers with high fidelity. An alternative chemoenzymatic cascade approach is also briefly discussed as a sustainable manufacturing option. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and a visual representation of the synthetic workflow.

Introduction

Sacubitril, chemically known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-succinylamino-2-methylpentanoic acid ethyl ester, is a neprilysin inhibitor. In combination with the angiotensin II receptor blocker valsartan, it is indicated for the treatment of chronic heart failure. The stereochemistry of Sacubitril is crucial for its pharmacological activity, with the (2S,4S) configuration being the desired enantiomer. The synthesis of enantiomerically pure Sacubitril presents a significant challenge due to the presence of two stereocenters. This application note details a robust and scalable synthetic route to obtain the desired (2S,4S)-isomer.

Synthesis Strategy Overview

The primary synthesis route detailed here is a convergent approach that allows for the efficient and stereocontrolled construction of the key intermediate, (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride. This intermediate is then acylated to yield the final Sacubitril product. The key stereocenters are installed via a diastereoselective Reformatsky-type carbethoxyallylation and a subsequent rhodium-catalyzed stereoselective hydrogenation.^{[1][2][3]}

A promising alternative is a one-pot chemoenzymatic cascade that utilizes an ene-reductase and a transaminase to construct the two chiral centers, offering a more environmentally friendly process.^[4]

Experimental Protocols

Route 1: Convergent Synthesis via Stereoselective Hydrogenation

This synthesis can be divided into three main stages:

- Preparation of the acrylic acid precursor.
- Stereoselective hydrogenation to form the key amino ester intermediate.
- Final acylation to yield Sacubitril.

Stage 1: Preparation of (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid

This stage involves the synthesis of an α,β -unsaturated ester, which is a crucial precursor for the stereoselective hydrogenation. A common method involves a Wittig reaction or a Horner-Wadsworth-Emmons reaction.^[5]

Stage 2: Stereoselective Hydrogenation to form (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

This is the key stereochemistry-defining step.

- **Reaction Setup:** In a high-pressure hydrogenation reactor, add (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid (1 equivalent).[6]
- **Catalyst and Solvent:** Add a solution of the chiral catalyst, such as [RuCl(p-cymene)(R)-BINAP]Cl (0.006 equivalents), in methanol.[7] Alternatively, a catalyst system of nickel acetate tetrahydrate and (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine can be used with ammonium formate as the hydrogen source.[6]
- **Reaction Conditions:** Purge the reactor with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to a pressure of 4.0 MPa. Heat the reaction mixture to 40-55°C and stir for 12 hours or until the reaction is complete as monitored by TLC or HPLC.[7][8]
- **Work-up and Isolation:** After cooling and releasing the pressure, concentrate the reaction mixture. The crude product can be purified by crystallization to yield (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid as a white solid.[6]

Stage 3: Esterification and Deprotection to form (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride

- **Esterification:** Dissolve the Boc-protected amino acid from Stage 2 in ethanol. Add thionyl chloride (1.1 equivalents) dropwise at 60°C and stir for 1 hour.[9]
- **Isolation:** Concentrate the reaction mixture under reduced pressure to obtain the desired ethyl ester hydrochloride salt.[9]

Stage 4: Final Acylation to **(2S,4S)-Sacubitril**

- **Reaction Setup:** Dissolve the amino ester hydrochloride from Stage 3 in a suitable solvent such as dichloromethane, and add a base (e.g., pyridine, 3 equivalents).[10]
- **Acylation:** Add succinic anhydride (2 equivalents) and warm the mixture to 40-45°C for 6-10 hours.[10]
- **Work-up and Purification:** After the reaction is complete, the mixture is worked up using standard extraction procedures. The final product, **(2S,4S)-Sacubitril**, can be purified by chromatography or crystallization.

Route 2: Chemoenzymatic Cascade Synthesis of a Key Precursor

This innovative one-pot approach offers a sustainable alternative for generating a key Sacubitril precursor with high diastereoselectivity.[\[4\]](#)

- **Biocatalysts:** The cascade utilizes a co-expression of two enzymes: an ene-reductase (GoER from *Gluconobacter oxydans*) and a transaminase.[\[4\]](#)
- **Reaction Conditions:** The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature, using whole cells co-expressing the enzymes, a mixture of whole cells each expressing a single enzyme, or purified enzymes.[\[4\]](#)
- **Outcome:** This method can afford the key chiral intermediate in high yield (up to 87%) and excellent diastereomeric excess (99% de).[\[4\]](#)

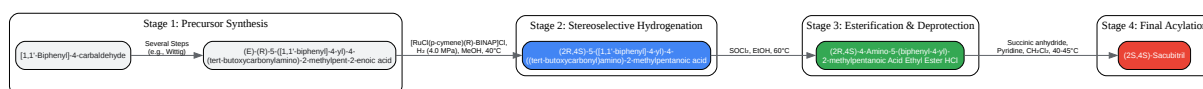
Quantitative Data Summary

Step	Starting Material	Product	Reagents/Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	Stereoselectivity	Reference(s)
Stage 2	(E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid	(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpentanoic acid	[RuCl(p-cymene)(R)-BINAP]Cl, H ₂	Methanol	40	-	80	97.8% optical purity	[7]
Stage 2	(E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid	(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpentanoic acid	Nickel acetate tetrahydrate, chiral ligand, NH ₄ HCO ₂	Ethanol	55	-	91.9	-	[6]

Stage 3	(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-yl)-2-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid	(2R,4S)-4-Amino-5-(biphenyl-4-nyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride	Thionyl chloride	Ethanol	60	1	96.5	-	[9]
Chemoenzymatic	Precursor	Key chiral intermediate	Enzyme (GoER), Transaminase	Buffer	-	-	up to 87	99% de	[4]

Visualizations

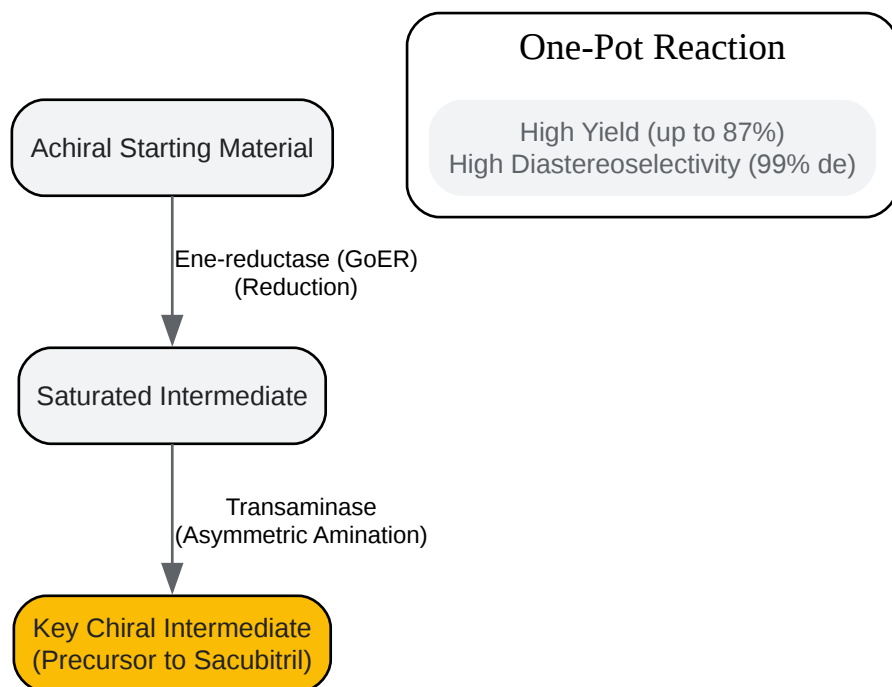
Synthetic Workflow Diagram



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Caption: Convergent synthetic workflow for enantiomerically pure **(2S,4S)-Sacubitril**.

Chemoenzymatic Cascade Logic



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Caption: Logic diagram for the one-pot chemoenzymatic synthesis of a key Sacubitril precursor.

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